molecular formula C29H42N2O5 B556318 cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid CAS No. 18635-04-6

cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid

Cat. No.: B556318
CAS No.: 18635-04-6
M. Wt: 498.7 g/mol
InChI Key: YEAJOHYGKAYNGC-FYZYNONXSA-N
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Description

The compound "cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid" is a hybrid molecule combining two distinct structural motifs:

  • Cyclohexanamine: A cyclohexane ring substituted with an amino group (CAS 108-91-8), known for its nematicidal and antidiabetic properties .
  • (2S)-configured propanoic acid derivative: A chiral amino acid derivative with a tert-butoxy group, a 4-phenylphenyl substituent, and a carbamate linkage.

The molecule’s complexity arises from its stereochemistry (2S configuration) and bulky substituents, which may influence solubility, bioavailability, and target specificity.

Properties

IUPAC Name

cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAJOHYGKAYNGC-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using tert-butyloxycarbonyl (Bpoc) chloride in the presence of a base like triethylamine. The hydroxyl group is protected using tert-butyl (Tbu) chloride under similar conditions .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method involves attaching the serine derivative to a solid resin and sequentially adding protected amino acids to build the peptide chain .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized serine derivatives.

    Reduction: Free serine.

    Substitution: Deprotected serine.

Scientific Research Applications

Chemistry: cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid is widely used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. It is also used in the study of peptide-protein interactions .

Biology: In biological research, this compound is used to study the role of serine in various biochemical pathways. It is also used in the synthesis of peptide-based drugs .

Medicine: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists .

Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes.

Mechanism of Action

The protective groups in cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid prevent unwanted side reactions during peptide synthesis. The Bpoc group protects the amino group from reacting, while the Tbu group protects the hydroxyl group. These protective groups are removed under specific conditions to yield the desired peptide.

Comparison with Similar Compounds

Cyclohexanamine and Its Structural Analogs

Cyclohexanamine (CHA) has been extensively studied in isolation. Key comparisons include:

Table 1: Nematicidal Activity of Cyclohexanamine and Related Cyclohexane Derivatives
Compound Activity Against M. incognita (12h) Egg Hatching Inhibition Key Applications Source Organism/Context
Cyclohexanamine 97.93% mortality at 8.71 µM 97.93% inhibition Nematicidal, antidiabetic Duddingtonia flagrans
Cyclohexanone Moderate activity Lower inhibition Industrial solvent Fungal metabolites
Cyclohexanol Weak activity Minimal inhibition Disinfectant, fragrance Fungal metabolites
4,4'-Methylenebis(cyclohexanamine) N/A N/A Polymer crosslinker Synthetic industrial chemical

Key Findings :

  • Cyclohexanamine exhibits superior nematicidal activity compared to cyclohexanone or cyclohexanol due to its amine group, which enhances interaction with biological targets .
  • 4,4'-Methylenebis(cyclohexanamine), a structural isomer with two cyclohexane rings, lacks reported bioactivity but is industrially significant in epoxy resins .

(2S)-Configured Propanoic Acid Derivatives

The propanoic acid moiety in the target compound shares structural similarities with bioactive molecules:

Table 2: Structural and Functional Analogues of the Propanoic Acid Moiety
Compound Key Features Bioactivity/Application Reference
(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Cyclobutyl substituent, tert-butoxycarbamate Unreported (pharma intermediate) Synthetic
(2S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methyl-propanoic acid Dimethoxyphenyl, methyl branch Antihypertensive candidate Pharmaceutical
ACE inhibitors (e.g., (2S)-3-biphenyl-4-yl derivatives) Biphenyl groups, sulfhydryl modifications ACE inhibition for hypertension Enzymology

Key Findings :

  • The tert-butoxycarbamate group in the target compound mirrors protective strategies used in peptide synthesis to enhance stability .
  • The absence of sulfhydryl or hydroxyl groups in the target compound may reduce off-target effects compared to ACE inhibitors but could limit solubility .

Biological Activity

Cyclohexanamine; (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid is a complex organic compound with significant implications in medicinal chemistry and biological research. This compound, characterized by multiple functional groups including an amine, ether, and carboxylic acid, exhibits diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H31NO5\text{C}_{24}\text{H}_{31}\text{N}\text{O}_5

Molecular Features:

  • Functional Groups: Amine, ether, carboxylic acid
  • Configuration: (2S)-3-[(2-methylpropan-2-yl)oxy]

This unique arrangement of atoms contributes to its reactivity and potential therapeutic applications.

Synthesis

The synthesis of cyclohexanamine involves several steps, primarily focusing on protecting the amino and hydroxyl groups of serine derivatives. The process typically includes:

  • Protection of the Amino Group: Using tert-butyloxycarbonyl (Boc) chloride.
  • Protection of the Hydroxyl Group: Utilizing tert-butyl (Tbu) chloride.
  • Solid-phase Peptide Synthesis (SPPS): This method allows for the efficient assembly of peptide chains by sequentially adding protected amino acids to a solid resin.

The biological activity of cyclohexanamine is linked to its structural features, particularly its ability to interact with various biological pathways. The compound has been shown to influence:

  • Neurotransmitter Systems: It may modulate amine receptor activity, impacting sensory neuron responses .
  • Peptide Synthesis: Its role in synthesizing peptide-based drugs highlights its importance in developing therapeutics targeting various diseases.

Case Studies and Research Findings

  • Sensory Neuron Response:
    • A study demonstrated that cyclohexanamine elicited significant responses in olfactory sensory neurons, indicating its potential role as a signaling molecule in chemosensory pathways. The response amplitude was notably higher for cyclohexylamine compared to other amines tested .
  • Peptide Therapeutics:
    • Research has indicated that derivatives of cyclohexanamine are utilized in synthesizing peptide-based therapeutics, such as enzyme inhibitors and receptor agonists. This underscores the compound's relevance in drug development.
  • Inflammatory Response Modulation:
    • Cyclohexanamine has been implicated in modulating inflammatory responses through its effects on neurogenic inflammation markers such as substance P and cytokines like TNF-alpha and IL-8 .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Neurotransmitter ModulationInfluences sensory neuron responses
Peptide SynthesisUsed in developing peptide-based therapeutics
Inflammatory ResponseModulates neurogenic inflammation

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